Boc-nle-oh.dcha
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVJIUEBDZIJQ-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944539 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21947-32-0 | |
| Record name | L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21947-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Protected Amino Acids in Contemporary Organic Synthesis
In the intricate world of organic synthesis, particularly in peptide and protein chemistry, the use of protected amino acids is a fundamental and indispensable strategy. ontosight.airesearchgate.net Functional groups, especially amino groups, are highly reactive and can undergo a variety of unwanted side reactions. libretexts.org To ensure the selective formation of desired chemical bonds, such as the peptide bond, and to prevent undesired reactions, these functional groups must be temporarily masked or "protected". ontosight.ailibretexts.org
The protection of an amino acid's alpha-amino group is critical to prevent its uncontrolled polymerization once the carboxylic acid group is activated for coupling. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups used in a strategy known as Boc solid-phase peptide synthesis (SPPS). researchgate.netsigmaaldrich.com This protective measure offers several advantages:
Prevention of Unwanted Side Reactions: It shields the reactive amino group from participating in unintended chemical transformations. ontosight.aichemimpex.com
Selective Bond Formation: It directs the reaction to the intended site, ensuring the correct sequence in peptide synthesis. ontosight.ai
Enhanced Solubility: The protecting groups can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis. labinsights.nl
Suppression of Racemization: The use of protecting groups like Boc helps to maintain the stereochemical integrity of the chiral amino acid center during the coupling reaction. ontosight.ai
The development of various protecting groups and their corresponding deprotection methods has been a cornerstone of modern peptide chemistry, enabling the synthesis of increasingly complex and sensitive molecules. ontosight.airesearchgate.net
Strategic Incorporation of Unnatural Amino Acids, with a Focus on Norleucine Derivatives, in Expanding Molecular Diversity
While the 20 proteinogenic amino acids provide the fundamental blueprint for life, the incorporation of unnatural amino acids (UAAs) into peptides and proteins has become a powerful tool for expanding molecular diversity and creating novel functions. qyaobio.comnih.gov UAAs are not encoded by the standard genetic code and can be either naturally occurring secondary metabolites or chemically synthesized. nih.govsigmaaldrich.com
The introduction of UAAs can bestow unique physicochemical and biological properties upon a molecule. qyaobio.com These modifications can lead to:
Enhanced Stability: Peptides containing UAAs can exhibit increased resistance to enzymatic degradation in the body, leading to a longer duration of action. astrobiology.com
Improved Potency and Selectivity: The altered side chains of UAAs can lead to better binding affinity and selectivity for biological targets. sigmaaldrich.com
Novel Structural Scaffolds: UAAs serve as versatile chiral building blocks for constructing combinatorial libraries of compounds for drug discovery. qyaobio.comsigmaaldrich.com
Norleucine (Nle), an isomer of leucine (B10760876), is a prime example of a structurally simple yet effective unnatural amino acid. lifetein.com As it is not prone to the oxidation that can affect the sulfur-containing side chain of methionine, substituting methionine with norleucine can increase the shelf-life and stability of a peptide while often retaining its biological activity. peptide.com Derivatives of norleucine are therefore of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of biologically active molecules. ontosight.ai
Overview of Boc Nle Oh.dcha As a Pivotal Building Block for Complex Molecular Architectures and Biomimetic Systems
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis, pioneered by Merrifield, provides a robust platform for the stepwise assembly of peptides. nih.gov The Boc/Bzl strategy, in particular, relies on the differential acid lability of the temporary Nα-Boc protecting group and the more acid-stable side-chain protecting groups and resin linkage. mdpi.comwikipedia.org this compound serves as the standard protected form for incorporating norleucine residues in this methodology.
Optimization of Boc-Chemistry SPPS for N-α-t-Butyloxycarbonyl-L-norleucine Dicyclohexylammonium Salt
The efficiency of Boc-SPPS is highly dependent on the optimization of each step in the synthetic cycle. The dicyclohexylammonium (DCHA) salt form of Boc-Nle-OH enhances its stability and handling, but it must be converted to the free acid for coupling. bachem.com Optimization of Boc-chemistry for this compound involves fine-tuning the deprotection, neutralization, and coupling steps to maximize yield and minimize side reactions.
Key optimization parameters include:
Deprotection: The Boc group is typically removed with a moderate acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com Optimized protocols often involve a brief pre-wash followed by a longer deprotection step to ensure complete removal of the Boc group. chempep.com
Neutralization: Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized. This can be a separate step using a tertiary amine like N,N-diisopropylethylamine (DIEA) or integrated into the coupling step (in situ neutralization). mdpi.compeptide.com
Coupling: The coupling of the incoming Boc-amino acid must be rapid and complete. The choice of coupling reagent and conditions is critical for achieving high efficiency, especially when dealing with sterically hindered or aggregation-prone sequences. peptide.com
Selection and Performance of Polymeric Supports and Linkers in this compound-Based SPPS
The choice of solid support and linker is fundamental to the success of SPPS. The support must be chemically inert to the synthesis conditions but swell appropriately in the solvents used, while the linker connects the growing peptide chain to the resin and dictates the conditions for final cleavage.
Commonly Used Resins in Boc-SPPS:
| Resin Type | Description | Linker Type | Cleavage Condition | Reference |
| Merrifield Resin | Chloromethylated polystyrene-divinylbenzene | Benzyl (B1604629) ester | HF | chempep.com |
| PAM Resin | Phenylacetamidomethyl-polystyrene | Phenylacetamidomethyl (PAM) | HF | chempep.com |
| MBHA Resin | Methylbenzhydrylamine-polystyrene | Benzhydrylamine | HF | chempep.com |
| BHA Resin | Benzhydrylamine-polystyrene | Benzhydrylamine | HF | chempep.com |
Merrifield resin is the classical support for Boc-SPPS, with the first amino acid typically attached as a cesium salt to avoid racemization. chempep.com However, the benzyl ester linkage can be somewhat labile to the repeated TFA treatments used for Boc deprotection, potentially leading to chain loss. chempep.com To address this, the more acid-stable Phenylacetamidomethyl (PAM) linker was developed. mdpi.comchempep.com For the synthesis of peptide amides, Benzhydrylamine (BHA) and Methylbenzhydrylamine (MBHA) resins are the supports of choice, with the latter offering a good balance of stability and cleavability. chempep.com The initial loading of Boc-Nle-OH onto these resins is a critical step, often achieved using standard coupling protocols. thieme-connect.de
Advanced Coupling Reagent Systems for Efficient Amide Bond Formation with this compound (e.g., HATU, TBTU, PyBOP, DEPBT mediated reactions)
The formation of the amide bond is the core reaction in peptide synthesis. A variety of coupling reagents have been developed to facilitate this process, each with its own advantages in terms of speed, efficiency, and suppression of side reactions like racemization.
Performance of Common Coupling Reagents in Boc-SPPS:
| Reagent | Full Name | Key Features | Reference |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, rapid coupling kinetics. Often used in in situ neutralization protocols. | nih.govamazonaws.com |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Rapid coupling kinetics, improves efficiency. | nih.govunimelb.edu.auluxembourg-bio.com |
| PyBOP | Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate | Effective for sterically hindered couplings and can help overcome aggregation. | nih.govsigmaaldrich.com |
| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Exhibits significant resistance to racemization. | nih.govwikipedia.org |
Uronium/aminium salts like HATU and TBTU, and phosphonium (B103445) salts like PyBOP, have become popular due to their ability to rapidly form the active ester of the Boc-amino acid, leading to faster and more efficient couplings compared to older methods like those using dicyclohexylcarbodiimide (B1669883) (DCC). nih.govsigmaaldrich.com DEPBT is particularly noted for its ability to minimize racemization during coupling. wikipedia.org The choice of reagent can be tailored to the specific sequence, with more powerful reagents like HATU being employed for "difficult" couplings. peptide.com
In Situ Neutralization Techniques for Minimizing Side Reactions in Boc-SPPS Involving this compound
Traditional Boc-SPPS protocols involve a separate neutralization step after TFA deprotection, which can increase cycle times and potentially lead to peptide aggregation. mdpi.compeptide.com In situ neutralization protocols, developed by Kent and Alewood, combine the neutralization and coupling steps. peptide.comnih.gov In this approach, the TFA salt of the peptide-resin is directly mixed with the pre-activated Boc-amino acid and a hindered base like DIEA. researchgate.netnih.gov
This technique offers several advantages:
Minimized Aggregation: The peptide chain exists in its neutral, aggregation-prone state for a shorter period, which can significantly improve the synthesis of "difficult" sequences. peptide.comresearchgate.net
Increased Efficiency: The high concentration of the activated amino acid drives the coupling reaction to completion more effectively. nih.gov
Protocols using reagents like HATU or HBTU are particularly well-suited for in situ neutralization. peptide.compeptide.com These robust methods have proven highly effective for the rapid synthesis of a wide range of peptides. nih.govspringernature.com
Quantitative Cleavage and Deprotection Strategies for this compound Derived Peptides (e.g., TFA and HF treatments)
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with a strong acid. mdpi.com
Common Cleavage Reagents in Boc-SPPS:
| Reagent | Conditions | Key Features | Cautions | Reference |
| Hydrogen Fluoride (B91410) (HF) | Anhydrous, low temperature (e.g., 0 °C) | The most common and versatile reagent for Boc-SPPS. Effectively cleaves peptides from most resins and removes most benzyl-based protecting groups. | Highly toxic and corrosive, requires specialized apparatus. | sigmaaldrich.comcapes.gov.br |
| Trifluoromethanesulfonic acid (TFMSA) | Often used in a mixture with TFA | An alternative to HF that can be used in standard laboratory glassware. | May not cleave certain protecting groups and can be less effective for some resins. | sigmaaldrich.comresearchgate.net |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | An alternative to HF and TFMSA | Can produce fewer side reactions than TFMSA. | Does not cleave certain protecting groups like Arg(Tos) or Cys(Bzl). | sigmaaldrich.com |
| Trifluoroacetic acid (TFA) | Used for N-terminal Boc removal prior to final cleavage. | A moderate acid used for the repetitive deprotection of the Nα-Boc group during synthesis. | Not strong enough for final cleavage from most Boc-SPPS resins. | mdpi.comsigmaaldrich.com |
Before the final strong acid cleavage, the N-terminal Boc group must be removed with TFA to prevent t-butylation side reactions. sigmaaldrich.com The strong acid cleavage is a critical step, and "scavengers" such as cresol, thioanisole, or dithiothreitol (B142953) are often added to the cleavage cocktail to trap reactive carbocations generated during the process, thereby preventing unwanted modification of sensitive amino acid residues like tryptophan or cysteine. chempep.compeptide.com The choice of cleavage reagent and conditions can depend on the specific peptide sequence and the resin used. researchgate.net
Solution-Phase Synthetic Approaches and Segment Condensation
While SPPS is dominant for peptide synthesis, solution-phase methods remain relevant, particularly for large-scale synthesis or for the preparation of peptide segments that can be joined together in a process called segment condensation. thieme-connect.de In solution-phase synthesis, each coupling and deprotection step is followed by purification of the intermediate peptide.
This compound can be utilized in solution-phase synthesis. The DCHA salt is typically converted to the free acid before activation with a coupling reagent. The resulting protected peptide can then be deprotected at the N-terminus for further chain elongation.
Segment condensation involves the coupling of two fully protected peptide fragments. This approach is powerful for the synthesis of very long peptides or small proteins. thieme-connect.de One fragment is typically activated at its C-terminus, while the other has a free N-terminal amine. The challenge in segment condensation is to achieve efficient coupling with minimal racemization at the C-terminal residue of the activated fragment. Reagents like DEPBT, known for their resistance to racemization, are valuable in this context. wikipedia.org
Strategic Use of this compound in Fragment Condensation for Macrocycle and Linear Peptide Synthesis
Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized, protected peptide segments. This approach is often more efficient for creating large peptides than stepwise, single amino acid additions. This compound is well-suited for incorporation into fragments intended for such syntheses.
Linear Peptide Synthesis: In the assembly of long linear peptides, Boc-Nle-OH can be incorporated into a peptide fragment using standard solid-phase or solution-phase synthesis methods. smolecule.combachem.com Once a protected fragment containing the Boc-Nle residue is synthesized and purified, its C-terminal carboxyl group can be activated to react with the N-terminal amine of another fragment. Conversely, after the removal of a temporary N-terminal protecting group, the fragment's Nle-amine can be coupled with an activated C-terminal fragment. The use of norleucine can be strategic, as its linear, unbranched, and non-reactive alkyl side chain can impart specific conformational properties or serve as a substitute for methionine, avoiding potential oxidation issues associated with the latter's thioether side chain.
Macrocycle Synthesis: The synthesis of cyclic peptides often involves a final intramolecular cyclization of a linear precursor. This linear precursor is typically assembled via stepwise synthesis or the condensation of several fragments. This compound can be introduced at any non-critical position within the linear precursor. For example, a synthetic strategy could involve the solution-phase coupling of two fragments, one of which contains the Boc-Nle residue. google.com After coupling and selective deprotection of the terminal ends of the resulting linear peptide, macrolactamization is performed. The choice of coupling reagents and reaction conditions for the cyclization step is critical to favor the intramolecular reaction over intermolecular polymerization. google.com The incorporation of a non-proteinogenic amino acid like norleucine can influence the resulting macrocycle's conformation and biological activity. google.com
Evaluation of Reaction Conditions for High-Yield and High-Purity Product Formation
The success of peptide synthesis hinges on achieving high-yield and high-purity coupling reactions at every step. After converting Boc-Nle-OH·DCHA to its free acid form, its carboxyl group must be activated for amide bond formation. The choice of coupling reagents and reaction conditions is paramount to maximize product yield and minimize side reactions, particularly racemization. researchgate.netuodiyala.edu.iq
Common coupling methods applicable to Boc-Nle-OH include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently used. peptide.com To suppress racemization and improve efficiency, they are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.compeptide.com
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient activating agents that promote rapid coupling and are known for suppressing racemization. peptide.compeptide.com
Amino Acid Halides: Converting the Boc-Nle-OH to its corresponding acid chloride or fluoride can create a highly reactive species for coupling, which can be particularly useful for sterically hindered couplings. core.ac.uk
The evaluation of optimal conditions involves a systematic approach, often comparing various combinations of coupling agents, additives, solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), and bases (e.g., Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM)). researchgate.netpeptide.com The progress and purity of the reaction are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). bachem.comnih.gov For instance, a study might compare the yield and enantiomeric purity of a dipeptide formed by coupling Boc-Nle-OH using DIC/HOBt versus HBTU/DIPEA to determine the superior method for a specific synthetic sequence.
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example(s) | Key Features |
|---|---|---|
| Carbodiimides | DIC, DCC | Cost-effective; often used with additives (HOBt, HOAt) to reduce racemization. google.compeptide.com |
| Onium Salts | HBTU, HATU, PyBOP | High coupling efficiency; rapid reaction times; effective at suppressing racemization. peptide.com |
| Acid Halides | Fmoc-amino acid chlorides | Highly reactive; useful for difficult or sterically hindered couplings. researchgate.netcore.ac.uk |
Exploitation of the Dicyclohexylammonium Salt (DCHA) Form in Synthetic Manipulations
The commercial availability of Boc-protected norleucine as a dicyclohexylammonium (DCHA) salt is not arbitrary; this form offers significant advantages in the context of chemical synthesis. bachem.comvulcanchem.com
Role of DCHA in Facilitating Purification and Handling of Boc-Protected Norleucine Derivatives
The use of the DCHA salt form for Boc-Nle-OH provides several practical benefits that streamline the synthetic workflow. Many N-protected amino acids, particularly those with non-polar side chains, exist as oils or non-crystalline solids in their free acid form, which are difficult to handle, weigh accurately, and purify. bachem.combachem.com
The primary advantages of the DCHA salt include:
Improved Crystallinity: The salt formation often induces crystallization, yielding a stable, free-flowing solid. bachem.comvulcanchem.com This crystalline nature facilitates purification through simple recrystallization, whereas purifying the oily free acid would require more complex chromatographic methods. bachem.com
Enhanced Stability: The salt form increases the shelf-life and stability of the compound during storage. bachem.comvulcanchem.com The carboxylate anion is less reactive than the free carboxylic acid, and salt formation can protect acid-labile protecting groups from premature cleavage. bachem.com
Ease of Handling: Crystalline solids are significantly easier to handle, transfer, and weigh with precision compared to viscous oils or amorphous powders. bachem.com
Neutralization: The DCHA cation neutralizes the acidic carboxyl group, which can prevent unwanted side reactions during storage or certain reaction setups. vulcanchem.com
Methodologies for Quantitative Conversion of DCHA Salts to Free Acids for Coupling
Before the Boc-Nle-OH can be used in a peptide coupling reaction, the dicyclohexylamine (B1670486) must be removed to liberate the free carboxylic acid. bachem.combachem.com This conversion must be quantitative and clean to ensure the subsequent coupling step proceeds efficiently. Several standard procedures exist for this transformation, typically involving an acid-base extraction.
A common method involves suspending the DCHA salt in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washing it with an aqueous acid solution. peptide.combachem.com The acid protonates the carboxylate to give the free carboxylic acid (which remains in the organic layer) and the dicyclohexylamine to give the dicyclohexylammonium salt (which is water-soluble and is removed in the aqueous layer).
Table 2: Methodologies for Conversion of DCHA Salts to Free Acids
| Method | Organic Solvent | Aqueous Acid | Key Steps | Reference(s) |
|---|---|---|---|---|
| Phosphoric Acid Method | Ethyl acetate, t-butyl methyl ether, or isopropyl ether | 10% Phosphoric Acid | Suspend salt in cold solvent, add acid until two clear phases appear (aqueous pH 2-3). Separate phases, wash organic layer with water, dry, and evaporate. | bachem.com |
| Potassium Bisulfate Method | Dichloromethane (DCM) | Ice-cold aqueous KHSO₄ | Dissolve salt in DCM, extract three times with cold KHSO₄ solution. Dry the organic layer over MgSO₄, filter, and evaporate. | peptide.com |
The choice of solvent and acid can be adjusted based on the specific amino acid derivative, particularly if other acid-sensitive protecting groups are present in the molecule. bachem.com The completion of the conversion can be checked by TLC to ensure all of the DCHA salt has been consumed before proceeding with the coupling reaction. bachem.com
Design and Synthesis of Combinatorial Libraries
The generation of vast and diverse collections of molecules, known as combinatorial libraries, is a cornerstone of modern drug discovery. This compound serves as a key component in the high-throughput synthesis of these libraries, enabling the rapid creation of numerous peptide and peptidomimetic variants for screening and optimization.
High-Throughput Synthesis of this compound Containing Peptide and Peptidomimetic Libraries
High-throughput synthesis methodologies are essential for generating large and diverse peptide libraries. virongy.com The use of this compound in these automated processes allows for the systematic incorporation of norleucine into peptide sequences. This is particularly valuable in techniques like split-and-pool synthesis, where a solid support resin is divided, coupled with a specific amino acid, and then recombined, leading to an exponential increase in the number of unique peptide sequences. nih.govnih.gov The compatibility of this compound with standard solid-phase peptide synthesis (SPPS) protocols, both Boc and Fmoc strategies, facilitates its integration into these high-throughput workflows. virongy.comiris-biotech.de This enables the creation of libraries containing thousands to millions of distinct compounds, each featuring the unique properties conferred by the norleucine residue. nih.govbiorxiv.org
| Synthesis Strategy | Description | Key Advantage with this compound |
| Split-and-Pool Synthesis | Resin beads are divided into multiple portions, each undergoing a different reaction, and then pooled together for subsequent steps, generating a vast number of unique compounds. nih.govnih.gov | Enables the creation of large, diverse libraries where norleucine's impact on activity and stability can be systematically explored across many sequences. |
| Light-Directed Synthesis | Photolabile protecting groups are selectively removed using light and masks, allowing for the spatially defined synthesis of peptide arrays on a chip. umich.edu | Facilitates the creation of high-density peptide microarrays for screening, where this compound can be precisely placed to study binding interactions. |
| One-Bead-One-Compound (OBOC) Libraries | Each bead in a library carries a unique peptide sequence, allowing for on-bead screening and subsequent identification of active compounds. nih.govnih.gov | Simplifies the screening process for identifying peptides with high affinity or specific activity, with norleucine contributing to improved characteristics. |
Construction of Macrocyclic Scaffolds and Cyclic Peptides Incorporating Norleucine Residues
| Cyclization Strategy | Description | Role of Norleucine |
| Head-to-Tail Cyclization | The N-terminus of a linear peptide is linked to its C-terminus, forming a cyclic structure. | Contributes to the overall shape and rigidity of the macrocycle, potentially enhancing binding affinity. |
| Side-Chain Cyclization | Covalent bonds are formed between the side chains of two amino acid residues within the peptide sequence. | Can be strategically placed to create specific conformational constraints and improve metabolic stability. |
| Peptide Stapling | A synthetic brace is introduced to create a covalent link between two amino acid side chains, often to stabilize an α-helical structure. | The non-natural nature of norleucine allows for its strategic placement without interfering with natural recognition motifs. |
Contributions to Drug Discovery and Medicinal Chemistry Research
The unique properties of norleucine, introduced through this compound, have made it a valuable asset in the quest for new therapeutic agents. Its incorporation into peptide-based drug candidates can lead to improved pharmacological profiles.
Development of Novel Therapeutic Candidates Utilizing this compound as an Unnatural Amino Acid Building Block
This compound is classified as an unnatural amino acid building block, meaning it is not one of the 20 proteinogenic amino acids. lifetein.com The use of such non-standard amino acids is a powerful strategy in drug design to overcome the limitations of natural peptides, such as poor stability and low bioavailability. nih.govresearchgate.net For example, the substitution of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting its potential in developing therapeutics for Alzheimer's disease. lifetein.com Furthermore, the incorporation of norleucine into peptide-based inhibitors has been explored for various therapeutic targets.
Exploration of Structure-Activity Relationships (SAR) through Norleucine Incorporation
Understanding the relationship between the structure of a molecule and its biological activity (SAR) is fundamental to medicinal chemistry. mdpi.com The incorporation of norleucine via this compound provides a powerful tool for probing these relationships. By systematically replacing other hydrophobic amino acids like leucine (B10760876), isoleucine, or methionine with norleucine, researchers can dissect the specific contributions of side-chain structure and properties to biological function. jst.go.jp For example, in a study of SNAIL1 peptide inhibitors of Lysine-Specific Demethylase 1 (LSD1), replacing leucine with norleucine resulted in stronger inhibitory activity, suggesting that a linear alkyl group is more favorable for binding than a branched one at that position. jst.go.jp These types of SAR studies provide crucial information for the rational design of more potent and selective therapeutic agents. nih.gov
| Peptide/Target | Amino Acid Substitution | Impact on Activity | Reference |
| SNAIL1 Peptide / LSD1 | Leucine to Norleucine | Increased inhibitory activity | jst.go.jp |
| Amyloid-β Peptide | Methionine to Norleucine | Reduced neurotoxicity | lifetein.com |
| Oxytocin Analogues | Various | Used to develop predictive SAR models | cdnsciencepub.com |
Synthesis of Specific Biological Modulators (e.g., Potential Thrombin Inhibitors, Holliday Junction-Trapping Compounds)
This compound and related derivatives are instrumental in the creation of targeted biological modulators.
Potential Thrombin Inhibitors: Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a critical strategy for anticoagulant therapies. tandfonline.com Research has focused on synthesizing peptide-based inhibitors that can fit into the active site of thrombin. While direct synthesis of thrombin inhibitors using this compound is a specialized area, the principles of using protected amino acids are well-established. For instance, related research describes the synthesis of potent thrombin inhibitors using building blocks like Boc-D-Cha-Pro-OH. tandfonline.com The synthesis often involves coupling protected amino acids, followed by deprotection and modification steps to yield the final active inhibitor. tandfonline.com The use of non-standard amino acids like norleucine can be advantageous in designing inhibitors with improved properties.
Holliday Junction-Trapping Compounds: Holliday junctions are key intermediates in genetic recombination and DNA repair. justia.com Compounds that can trap these junctions have potential applications in cancer therapy by interfering with DNA repair mechanisms in tumor cells. The synthesis of macrocyclic compounds designed to trap Holliday junctions has been described, involving the combinatorial assembly of amino acid trimers. justia.comgoogle.com These methods allow for the creation of diverse libraries of compounds for screening. While the direct use of this compound is not explicitly detailed in all public literature, the synthetic strategies often employ a variety of protected amino acids to build the macrocyclic structures. justia.com
Advanced Functionalization and Derivatization Strategies for this compound
The versatility of this compound extends to its ability to be chemically modified, allowing for the introduction of novel functionalities and the construction of complex molecular architectures.
Chemo-selective Modification of Boc-Nle-OH to Introduce Bio-orthogonal Functionalities (e.g., Azide (B81097) for Click Chemistry)
Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a powerful tool for this purpose. nih.govacs.org
The introduction of an azide group onto a molecule like norleucine allows it to participate in these click reactions. A related compound, L-azidonorleucine, can be incorporated into proteins and then selectively modified. iris-biotech.de This enables the attachment of various molecules, such as fluorescent dyes or drug payloads, to the peptide backbone. nih.gov This chemo-selective modification is a cornerstone of modern bioconjugation techniques, with applications in drug delivery, diagnostics, and fundamental biological research.
| Bio-orthogonal Reaction | Description | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I). | High yield, mild reaction conditions, wide functional group tolerance. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained alkyne (e.g., cyclooctyne). acs.org | Avoids the cytotoxicity associated with copper catalysts, making it suitable for use in living systems. acs.org |
Synthesis of Branched Architectures and Multi-Antigenic Peptide (MAP) Matrices Utilizing Related Boc-Protected Amino Acid Derivatives (e.g., Boc-Lys(Boc)-OH.DCHA)
Branched peptides and multi-antigenic peptides (MAPs) are complex structures that have found significant use in immunology and drug delivery. nih.gov MAPs consist of a core molecule, typically a lysine (B10760008) residue, from which multiple peptide chains are extended, creating a dendritic structure. nih.gov This architecture allows for the presentation of multiple copies of an antigenic peptide, which can elicit a stronger immune response compared to a single linear peptide. nih.gov
The synthesis of these branched structures often relies on orthogonally protected amino acids, such as Boc-Lys(Boc)-OH.DCHA. vulcanchem.comcymitquimica.com This particular building block has two Boc-protecting groups, one on the α-amino group and one on the ε-amino group of the lysine side chain. vulcanchem.comcymitquimica.com This allows for the selective deprotection and elongation of peptide chains from both positions, leading to the formation of branched structures. vulcanchem.com
The general strategy for MAP synthesis involves:
Starting with a core molecule, often a lysine derivative.
Sequentially adding orthogonally protected amino acids to build the peptide chains.
The use of building blocks like Boc-Lys(Boc)-OH allows for the creation of multiple layers of branching, resulting in higher-generation dendrimers. nih.gov
Analytical and Characterization Paradigms for Boc Nle Oh.dcha Derived Chemical Entities
Advanced Chromatographic Techniques for Separation and Purity Determination (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Boc-Nle-OH.DCHA. Reversed-phase HPLC, often utilizing C18 columns, is a standard method for separating the desired compound from any potential impurities. The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected at a specific UV wavelength, commonly 220 nm. bachem.com For instance, a purity of ≥98% is often required for use in solid-phase peptide synthesis (SPPS). sigmaaldrich.comottokemi.comottokemi.com
Thin-layer chromatography (TLC) also serves as a semi-quantitative method for purity analysis of amino acid derivatives like this compound. bachem.com Different solvent systems can be employed to ensure the absence of impurities, with a typical requirement of ≥98% purity. sigmaaldrich.com
Table 1: HPLC and TLC Purity Data for Boc-Amino Acid Derivatives
| Compound | Purity Specification | Analytical Method | Reference |
| This compound | ≥98% | TLC | sigmaaldrich.com |
| This compound | ≥98% | TLC | ottokemi.comottokemi.com |
| Boc-L-alanine | >99% | HPLC | |
| Boc-D-Arg(Tos)-OH | >99.5% | Not Specified | aminologics.co.kr |
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Structural Confirmation (e.g., MALDI-TOF MS, UPLC-MS)
High-resolution mass spectrometry (HRMS) techniques are vital for confirming the molecular identity of this compound and its derivatives. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful methods for precise molecular mass determination. ottokemi.comwiley-vch.de
For example, in the analysis of related Boc-protected amino acids, MALDI-TOF MS has been used to confirm the molecular weight of reaction products. wiley-vch.de Similarly, UPLC-MS is employed to analyze peptide fragments synthesized using Boc-chemistry, ensuring the correct incorporation of the amino acid residues. researchgate.net These techniques provide confidence in the structural integrity of the synthesized molecules. The analysis of an amino acid derivative by mass spectrometry is a standard test provided on analytical datasheets. bachem.com
Table 2: Mass Spectrometry Data for Related Boc-Protected Compounds
| Compound/Peptide | Mass Spectrometry Technique | Observed Mass (m/z) | Expected Mass (m/z) | Reference |
| Boc-L-1-naphthylalanyl-AMP | MALDI-TOF MS | 643.06 [M-H]⁻ | 643.19 [M-H]⁻ | wiley-vch.de |
| LAPAV-MPAA | MALDI-TOF MS | Not Specified | Not Specified | researchgate.net |
| LEDLRQQLQQAEEALVAKQELIMPAA | MALDI-TOF MS | Not Specified | Not Specified | researchgate.net |
| Boc-L-isoleucine activated by EDC | ESI(+)-MS | 387 | Not Specified | acs.org |
Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the atoms within the molecule, confirming the presence of the Boc protecting group, the norleucine side chain, and the dicyclohexylammonium (B1228976) counterion.
Table 3: Representative ¹H NMR Data for Boc-Protected Amino Acids
| Compound | Solvent | Key ¹H NMR Signals (δ ppm) | Reference |
| Boc-Ala-OH | DMSO-d₆ | 1.38 (s, 9H, Boc), 3.98 (q, 1H, α-CH), 1.22 (d, 3H, CH₃) | |
| Boc-Ala-OH | CDCl₃ | Not specified in search result | spectrabase.com |
| Boc-Lys-OH | Not specified | Not specified in search result | chemicalbook.com |
Methodologies for Chiral Purity Assessment and Stereochemical Integrity Verification (e.g., Optical Purity Analysis)
Ensuring the chiral purity of Boc-L-Nle-OH.DCHA is critical, as the presence of the D-enantiomer can lead to the formation of undesirable diastereomeric peptides with potentially altered biological activity. rsc.org Optical rotation is a fundamental method for assessing the enantiomeric purity of chiral compounds. bachem.com For Boc-L-Nle-OH.DCHA, a specific optical rotation value within a defined range (e.g., +8.5 to +11.5 degrees, c=1 in methanol) is a key quality control parameter. sigmaaldrich.com
More advanced techniques like chiral HPLC are employed for the precise determination of enantiomeric excess (ee). rsc.orgnih.gov These methods utilize chiral stationary phases (CSPs) that can separate the L- and D-enantiomers, allowing for their quantification. While direct chiral HPLC methods for this compound are not detailed in the search results, the development of such methods for a wide range of N-Boc amino acids is an active area of research. rsc.org The enantiomeric excess of N-Boc hydrophobic amino acids has been evaluated using chiral HPLC analysis. polimi.it
Table 4: Optical Purity Data for Boc-Amino Acid Derivatives
| Compound | Parameter | Specification | Analytical Method | Reference |
| This compound | Optical Rotation | +8.5 to +11.5 ° (c=1 in methanol) | Polarimetry | sigmaaldrich.com |
| (R)-2-(Boc-amino)-1-propanol | Enantiomeric Excess | 98% | GLC | sigmaaldrich.com |
| N-t-Boc derivatives | Optical Purity | Optically pure | Not Specified | organic-chemistry.org |
Theoretical and Computational Investigations of Boc Nle Oh.dcha and Its Chemical Transformations
Conformational Analysis and Molecular Dynamics Simulations of Norleucine-Containing Peptides
Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide powerful insights into the structural dynamics of peptides containing the non-proteinogenic amino acid norleucine (Nle). These studies are crucial for understanding how the linear, unbranched side chain of norleucine influences peptide folding, stability, and interaction with biological targets. MD simulations model the behavior of a biomolecule in a simulated environment, such as in an aqueous solvent, to reveal its structural, dynamical, and thermodynamical properties over time. mdpi.com
Investigations into cyclic pentapeptides have compared the conformational effects of N-methylnorleucine (NMeNle) with proline. nih.govcore.ac.uk Using 1H-NMR spectroscopy and restrained molecular dynamics, researchers found that the peptide containing NMeNle exhibited a higher number of cis/trans isomers compared to the proline-containing equivalent. nih.govcore.ac.uk Specifically, cyclo(Asp-Trp-(NMe)Nle-Asp-Phe) showed at least four isomers, while the proline version had only two. nih.gov This increased conformational flexibility in the norleucine-containing peptide is attributed to the rotational freedom (φ-rotation) around the N-Cα bond of the N-methylated norleucine, a freedom that is restricted in the rigid ring structure of proline. nih.govcore.ac.uk Despite this flexibility, the norleucine-containing peptide still showed a preference for backbone angles similar to those found in βVIb turns. nih.gov
MD simulations are frequently employed to refine peptide-protein complex structures and calculate binding affinities. nih.gov In the design of peptide inhibitors, MD simulations provide a dynamic, atomic-level view of interactions that complements static methods like docking. nih.govresearchgate.net For instance, the double-norleucine mutant of the 35-residue villin subdomain has become a key molecule for atomistic MD simulations due to its ultrafast folding properties. pnas.org These simulations have suggested that changes in tryptophan fluorescence, an experimental probe for folding, may reflect local structural formation around the tryptophan residue rather than the folding of the entire protein. pnas.org The accuracy of these simulations is often validated by comparing computational results with experimental data, such as that from laser temperature-jump experiments. pnas.org
Table 1: Comparison of Conformational Isomers in Cyclic Pentapeptides This table is generated based on data from comparative studies of cyclic pentapeptides.
| Peptide | Number of cis/trans Isomers Observed | Key Isomerizing Peptide Bonds | Primary Reason for Conformational Difference |
| cyclo(Asp-Trp-(NMe)Nle-Asp-Phe) | At least 4 nih.gov | Imido, Asp4-Phe5, Phe5-Asp1 nih.gov | Enhanced flexibility from φ-(NMe)Nle rotation nih.gov |
| cyclo(Asp-Trp-Pro-Asp-Phe) | 2 nih.gov | Phe5-Asp1 nih.gov | Rigid ring structure of Proline restricts rotation nih.gov |
Quantum Chemical Studies on Reaction Mechanisms and Transition States in Boc-Chemistry
Quantum chemical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of reactions involving the tert-butoxycarbonyl (Boc) protecting group. wuxiapptec.comresearchgate.net These studies provide detailed information about reaction energy profiles, transition state geometries, and the role of catalysts and solvents in Boc protection and deprotection reactions. wuxiapptec.comjk-sci.com
The Boc-protection of amines using di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a fundamental reaction in peptide synthesis. QM studies have investigated the mechanism, including the role of solvents in accelerating the reaction. For the Boc protection of aromatic amines, calculations revealed that alcoholic solvents like methanol (B129727) significantly enhance the reaction rate compared to solvents like chloroform. wuxiapptec.com The analysis showed that methanol stabilizes the transition state by forming two additional hydrogen bonds, effectively creating a six-membered bridging system between the amine and Boc₂O. wuxiapptec.com This catalytic role of the alcohol lowers the activation energy. For example, the calculated activation energy (ΔE) for the reaction of aniline (B41778) with Boc₂O was 16.22 kcal/mol in the absence of a catalyst, a barrier that is significantly lowered in the presence of methanol. wuxiapptec.com
QM methods have also been applied to understand Boc group migrations. An unusual N→O Boc migration was observed in a complex pyrrolidine-based molecule, which was found to proceed through a large nine-membered cyclic transition state. nih.gov This intramolecular migration was triggered by a base-generated alkoxide, providing a novel and high-yield method for selective amide functionalization over hydroxyl group reactions. nih.gov
The deprotection of the Boc group, typically achieved under acidic conditions, has also been a subject of computational investigation. researchgate.netjk-sci.com The mechanism involves protonation of the Boc-protected amine by a strong acid like trifluoroacetic acid (TFA), which triggers the cleavage of the t-butyl group to form a stable t-butyl cation and carbamic acid. The carbamic acid then readily decarboxylates to yield the free amine. jk-sci.com Computational studies can model this process, confirming the stepwise nature of the deprotection and the intermediates involved. jk-sci.comslideshare.net DFT calculations have also been used to explore the reaction coordinates and transition state spin densities in deprotection reactions involving unique catalysts. researchgate.net
Table 2: Calculated Activation Energies for Boc Protection of Aniline This table is generated based on data from quantum mechanical analyses of the Boc protection reaction.
| Reaction System | Proposed Transition State | Calculated Activation Energy (ΔE) | Key Stabilizing Interactions |
| Aniline + Boc₂O (uncatalyzed) | 6-membered transition state | 16.22 kcal/mol wuxiapptec.com | Hydrogen bond between N-H of aniline and carbonyl oxygen of Boc₂O wuxiapptec.com |
| Aniline + Boc₂O (methanol-catalyzed) | 6-membered system bridged by methanol | Lower than uncatalyzed | Two additional hydrogen bonds from methanol to both reactants wuxiapptec.com |
In Silico Design and Prediction of Biological Activity for Boc-Nle-OH.DCHA Derived Ligands
The in silico design of novel therapeutic agents derived from building blocks like Boc-Nle-OH has become a cornerstone of modern drug discovery. beilstein-journals.org Computational methods allow for the rapid screening of large virtual libraries of compounds, predicting their biological activity and optimizing their structures for improved potency and selectivity before committing to costly and time-consuming synthesis. ontosight.ainih.govresearchgate.net
A common workflow for designing peptide-based ligands involves several computational stages. nih.govmdpi.com It often begins with identifying the target protein structure, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling if no experimental structure is available. mdpi.combeilstein-journals.org Using this structure, peptide sequences can be designed, often incorporating non-canonical amino acids like norleucine to enhance properties such as proteolytic stability or binding affinity. nih.govnih.gov Norleucine derivatives are of particular interest as they can act as enzyme inhibitors or receptor ligands. ontosight.ai The substitution of a natural amino acid like methionine with the isosteric norleucine can maintain or even enhance biological activity while eliminating issues like oxidation. nih.govnih.gov
Once initial peptide candidates are designed, their binding affinity is predicted using various computational techniques. mdpi.com Machine learning models, such as the XGBRegressor, can be trained on existing data to predict binding affinities for new sequences, helping to prioritize the most promising candidates. nih.gov Molecular docking algorithms are then used to predict the most likely binding pose of the peptide within the target's active site. biorxiv.org
To further refine these predictions, binding free energy calculations are performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govmdpi.com This method estimates the binding energy by considering gas-phase energy, electrostatic solvation energy, and nonpolar solvation energy from an ensemble of structures generated through MD simulations. nih.gov Peptides showing the most favorable (i.e., most negative) binding free energies are selected for further investigation. mdpi.com For example, in a study designing HER2 inhibitors, peptides were screened and ranked based on their calculated binding free energies, with values like -9.27 kcal/mol and -6.35 kcal/mol indicating strong interactions. mdpi.com These advanced computational approaches facilitate the rational design of potent and specific ligands derived from structures like this compound for a wide range of therapeutic targets. rsc.org
Table 3: Computational Workflow for In Silico Ligand Design This table outlines a typical workflow for the computational design and screening of peptide-based ligands.
| Step | Computational Method(s) | Purpose | Example Application |
| 1. Target Identification | Homology Modeling, PDB search | Obtain 3D structure of the biological target. mdpi.com | Extracting HER2 protein structure for inhibitor design. nih.gov |
| 2. Library Generation | Alanine scanning, sequence modification | Design a virtual library of peptide candidates, potentially including norleucine. nih.gov | Creating peptide sequences derived from essential interaction residues. nih.gov |
| 3. Initial Screening | Machine Learning (e.g., XGBRegressor) | Predict binding affinities to rank and filter large numbers of candidates. nih.gov | Identifying top 20 peptide candidates for HER2. nih.gov |
| 4. Binding Pose Prediction | Molecular Docking (e.g., HDOCK) | Determine the optimal orientation of the ligand in the protein's binding site. biorxiv.org | Docking designed peptides to the VEGF-A G-quadruplex structure. biorxiv.org |
| 5. Affinity Refinement | MD Simulations, MM/GBSA | Calculate binding free energy for a more accurate assessment of binding strength and stability. nih.govmdpi.com | Selecting top 4 peptides based on favorable binding energies for further MD analysis. mdpi.com |
| 6. Reactivity Analysis | Density Functional Theory (DFT) | Evaluate molecular and reactivity characteristics of the final candidates. nih.gov | Calculating DFT values and dipole moments for lead peptide candidates. nih.gov |
Computational Approaches to Understanding Stereoselectivity in Syntheses Involving this compound
Computational chemistry provides indispensable tools for understanding and predicting the stereochemical outcomes of chemical reactions, a critical aspect in the synthesis of chiral molecules like those derived from this compound. nih.govacs.org By modeling the transition states of competing reaction pathways, researchers can determine the energetic factors that govern stereoselectivity. rsc.org
Density Functional Theory (DFT) is a widely used method for investigating the origins of stereoselectivity. acs.org In peptide-catalyzed reactions, for example, the flexibility of the peptide catalyst can lead to a large number of possible transition state conformers. DFT calculations can be used to optimize the geometries of these transition states and calculate their relative energies. acs.org The stereochemical outcome is determined by the energy difference between the transition states leading to the different stereoisomers. An energy difference of just 1.6 kcal/mol can be sufficient to favor the formation of one enantiomer over the other. acs.org Analysis of the lowest energy transition states often reveals the specific non-covalent interactions, such as hydrogen bonds or steric clashes, that control the stereoselectivity. acs.org
In some enzyme-catalyzed reactions, computational studies have shown that the substrate itself, rather than the enzyme, can control the stereochemical outcome. nih.gov For the biosynthesis of lanthipeptides, a combination of molecular dynamics and QM methods demonstrated that the sequence of the substrate peptide determines whether a reaction occurs from the Re or Si face, leading to a complete inversion of stereochemistry with just a single point mutation in the substrate. nih.gov
Computational methods are also crucial for understanding stereoselectivity in multicomponent reactions, such as the Ugi reaction used to synthesize complex peptide analogues. Detailed computational studies can shed light on the kinetic and thermodynamic aspects of stereocontrol. rsc.org For instance, calculations predicted that for a specific Ugi reaction, the kinetically formed anti-diastereoisomer was less stable by 1.4 kcal/mol than the thermodynamic syn-atropisomer, suggesting that a thermal isomerization could be used to selectively access the more stable product. rsc.org Such insights are invaluable for designing synthetic strategies that deliver products with high diastereomeric ratios, which is essential when using building blocks like this compound to create stereochemically pure alpha,delta-disubstituted delta-amino acids. nih.govresearchgate.net These computational approaches allow for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol in complex organic syntheses. researchgate.netrsc.org
Table 4: Factors Influencing Stereoselectivity Determined by Computational Methods This table summarizes key controlling factors for stereoselectivity as identified through computational studies.
| Reaction Type | Computational Method | Key Finding | Controlling Factors |
| Peptide-Catalyzed Kinetic Resolution | Density Functional Theory (DFT) acs.org | Stereoselectivity is governed by the energy difference between transition states. acs.org | Additional hydrogen bonds in the favored transition state; steric interactions. acs.org |
| Enzyme-Catalyzed Michael Addition | MD simulations and QM nih.gov | The substrate sequence, not the enzyme, determines the stereochemical outcome. nih.gov | Inherent reactivity and conformational preferences of the substrate peptide. nih.gov |
| Four-Component Ugi Reaction | DFT rsc.org | Reaction temperature can be used to switch between kinetic and thermodynamic products. rsc.org | Relative stability of diastereomeric transition states and products (e.g., a 1.4 kcal/mol difference). rsc.org |
| Chiral Separation by Supramolecular Receptors | MD simulations and QM researchgate.netrsc.org | Enantioselective binding is energetically feasible with endo-functionalized molecular tubes. researchgate.netrsc.org | Difference in complexation energy between D- and L-isomers (e.g., >1.5 kcal/mol). researchgate.netrsc.org |
Emerging Research Directions and Future Prospects for Boc Nle Oh.dcha Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of Boc-protected amino acids like Boc-Nle-OH, which is supplied as a dicyclohexylammonium (B1228976) (DCHA) salt, traditional methods often rely on organic solvents and catalysts that pose environmental concerns. researchgate.netnih.gov Current research focuses on creating greener alternatives that minimize waste and avoid toxic substances.
A significant advancement in this area is the move towards solvent- and catalyst-free conditions for the N-Boc protection of amines. researchgate.netsci-hub.se This approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the protection of various amines, including amino acids, without the need for a solvent or catalyst, leading to high yields and excellent chemoselectivity. sci-hub.se Such methods are not only economically viable but also environmentally benign, making them suitable for large-scale industrial applications. sci-hub.se
Another promising technique is the use of water as a solvent for peptide synthesis. Although Boc-amino acids are generally sparingly soluble in water, methods have been developed to use them as water-dispersible nanoparticles. nih.gov This allows for peptide synthesis in an aqueous environment, significantly reducing the reliance on organic solvents. nih.gov Furthermore, the development of novel, stable amino-protecting reagents like Boc-DMT, which can be used in aqueous media, represents another step towards greener peptide synthesis. organic-chemistry.org
Mechanistic studies have also explored liquid-assisted ball-milling as an environmentally benign method for peptide bond synthesis, avoiding toxic solvents and reactants altogether. rsc.org These solvent-free approaches are part of a broader trend in organic synthesis to develop more sustainable protocols. researchgate.net
Table 1: Comparison of Synthetic Methods for Boc-Amino Acids
| Method | Solvents | Catalysts | Environmental Impact |
|---|---|---|---|
| Traditional Synthesis | Organic Solvents (e.g., Dichloromethane (B109758), DMF) | Bases (e.g., DMAP, Et₃N), Lewis Acids | High environmental footprint due to toxic solvents and reagents. sci-hub.sebiologists.com |
| Solvent- and Catalyst-Free | None | None | Minimal environmental impact, high atom economy. researchgate.netsci-hub.se |
| Aqueous Synthesis | Water | Water-dispersible nanoparticles or specialized reagents | Reduced use of organic solvents, more environmentally friendly. nih.govorganic-chemistry.org |
Integration with Automated and High-Throughput Synthesis Platforms
The integration of Boc-Nle-OH.DCHA and other non-canonical amino acids (ncAAs) into automated and high-throughput synthesis platforms is revolutionizing peptide and protein engineering. biologists.commdpi.com Boc-chemistry solid-phase peptide synthesis (SPPS) has been a cornerstone of automated peptide synthesis for decades. sigmaaldrich.comresearchgate.net The use of Boc-protected amino acids, including Boc-Nle-OH, is well-established in automated synthesizers that perform the repetitive cycles of deprotection and coupling required for peptide chain elongation. researchgate.netthieme-connect.de
High-throughput synthesis platforms are crucial for creating large libraries of peptides and proteins with diverse functionalities. The incorporation of ncAAs like Boc-Nle-OH expands the chemical diversity of these libraries, enabling the discovery of novel therapeutics and research tools. biologists.comnih.gov Techniques such as cell-free protein synthesis (CFPS) have emerged as powerful high-throughput methods for producing tailor-made proteins containing ncAAs. mdpi.comfrontiersin.org These systems allow for the efficient incorporation of a wide variety of ncAAs by overcoming the limitations of in vivo protein synthesis. frontiersin.org
The development of combinatorial synthesis methods further enhances the power of high-throughput platforms by allowing the rapid generation of large, diverse libraries of compounds, including peptidomimetics. justia.comgoogle.com
Table 2: Automated and High-Throughput Synthesis Data
| Platform/Method | Key Feature | Application for this compound | Reference |
|---|---|---|---|
| Automated SPPS | Repetitive, controlled synthesis on a solid support. | Standard building block for introducing norleucine residues. | researchgate.netthieme-connect.de |
| In Situ Neutralization SPPS | Faster cycle times for peptide synthesis. | Increased efficiency in synthesizing peptides containing norleucine. | researchgate.net |
| Cell-Free Protein Synthesis (CFPS) | High-throughput expression of proteins with ncAAs. | Incorporation into novel proteins to modify their properties. | mdpi.comfrontiersin.org |
Novel Applications in Materials Science and Nanobiotechnology
The unique properties of non-canonical amino acids are being harnessed for the development of novel materials and nanostructures. While direct applications of this compound in materials science are still emerging, the broader field of ncAAs is seeing significant growth in this area. The incorporation of ncAAs into peptides and proteins can imbue them with new functionalities, making them suitable for applications in nanobiotechnology.
For example, peptides containing ncAAs can be designed to self-assemble into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for electronic components. The specific side chain of norleucine, being a linear four-carbon chain, can influence the hydrophobic interactions that drive self-assembly processes.
Furthermore, the chemical handles introduced by some ncAAs can be used for "click chemistry" reactions, allowing for the precise modification and functionalization of materials. medchemexpress.com For instance, an azide-modified version of norleucine, Boc-ε-azido-Nle-OH·DCHA, can be used to attach other molecules, such as fluorophores or targeting ligands, to a peptide backbone. amerigoscientific.combioscience.co.uk
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Boc-Nle-OH·DCHA with high purity?
- Methodological Answer : Synthesis requires precise control of reaction stoichiometry (e.g., Boc-Nle-OH to dicyclohexylamine ratio), solvent selection (e.g., ethyl acetate for solubility), and purification via recrystallization or column chromatography. Purity should be validated using HPLC (≥95% purity) and NMR to confirm the absence of unreacted starting materials or by-products .
- Key Considerations : Monitor pH during acid-base reactions to ensure proper salt formation (DCHA as a counterion). Detailed protocols should align with reproducibility standards outlined in academic journals .
Q. How can Boc-Nle-OH·DCHA be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm structure via H/C NMR peaks (e.g., Boc-group tert-butyl at ~1.4 ppm, DCHA cyclohexyl protons at 1.0–2.0 ppm).
- Mass Spectrometry : ESI-MS should show [M+H] or [M–H] ions matching the molecular weight (CHNO).
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity .
Advanced Research Questions
Q. How to optimize reaction conditions for Boc-Nle-OH·DCHA synthesis to minimize by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, reaction time) to identify optimal conditions. For example, lower temperatures (0–5°C) may reduce racemization in peptide precursors.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or dimerization). Statistical tools (ANOVA) can quantify factor significance .
Q. How to address discrepancies in Boc-Nle-OH·DCHA stability data under different storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store samples at varying temperatures (–20°C, 4°C, 25°C) and humidity levels. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
- Statistical Analysis : Use regression models to correlate degradation rates with environmental factors. Replicate studies to confirm findings and rule out experimental error .
- Example Data Table :
Q. What strategies resolve contradictions in Boc-Nle-OH·DCHA solubility data across studies?
- Methodological Answer :
- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. THF) and measurement techniques (e.g., gravimetric vs. spectrophotometric) used in conflicting studies.
- Replicate Experiments : Standardize protocols (e.g., saturation concentration method) to isolate variables. Report results with confidence intervals to quantify uncertainty .
- Critical Step : Validate purity of batches used in solubility tests, as impurities can skew results .
Guidelines for Rigorous Research Design
- Ethical Compliance : Document synthesis and characterization protocols in line with NIH guidelines for preclinical research (e.g., reagent sourcing, waste disposal) .
- Literature Review : Prioritize peer-reviewed journals over commercial databases. Cross-validate spectral data with repositories like SciFinder or Reaxys .
- Reproducibility : Include detailed experimental sections (e.g., NMR acquisition parameters, HPLC column specifications) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
